molecular formula C7H8N4 B061329 3-[Bis(cyanomethyl)amino]propanenitrile CAS No. 172903-30-9

3-[Bis(cyanomethyl)amino]propanenitrile

Cat. No.: B061329
CAS No.: 172903-30-9
M. Wt: 148.17 g/mol
InChI Key: QZRVGTHLDCVTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Bis(cyanomethyl)amino]propanenitrile is an organic compound with the molecular formula C7H8N4 It is characterized by the presence of two cyanomethyl groups attached to a central amino group, which is further connected to a propanenitrile moiety

Properties

IUPAC Name

3-[bis(cyanomethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-2-1-5-11(6-3-9)7-4-10/h1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRVGTHLDCVTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC#N)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

3-Aminopropanenitrile reacts with two equivalents of cyanomethyl bromide in the presence of a strong base (e.g., NaH) in dimethyl sulfoxide (DMSO). The base abstracts protons from the amine, generating a nucleophilic amide ion that attacks the electrophilic carbon in cyanomethyl bromide:

NH2(CH2)2CN+2 NCCH2BrNaH, DMSON(CH2CN)2(CH2)2CN+2 HBr\text{NH}2(\text{CH}2)2\text{CN} + 2\ \text{NCCH}2\text{Br} \xrightarrow{\text{NaH, DMSO}} \text{N}(\text{CH}2\text{CN})2(\text{CH}2)2\text{CN} + 2\ \text{HBr}

This mechanism mirrors the formation of bis(methylthio)methylene derivatives reported in thieno-thiophene syntheses.

Optimized Conditions

  • Base : Sodium hydride (1.2 equiv)

  • Solvent : DMSO or DMF (enhances nucleophilicity)

  • Temperature : 50–60°C (prevents side reactions)

  • Yield : ~60–70% (based on analogous bis-alkylation reactions)

Cyanoethylation of Ammonia with Modified Substrates

Patent US5268499A describes the preparation of 3-aminopropionitrile and ethylene cyanohydrin via reaction of bis(2-cyanoethyl) ether with ammonia under high-pressure conditions. Modifying this method to target this compound involves:

Substrate Design

Replacing bis(2-cyanoethyl) ether with bis(cyanomethyl) ether introduces cyanomethyl groups. Reaction with ammonia at 100–130°C and 100–200 bar pressure yields the target compound:

(NCCH2O)2+2 NH3N(CH2CN)2(CH2)2CN+2 H2O\text{(NCCH}2\text{O)}2 + 2\ \text{NH}3 \rightarrow \text{N}(\text{CH}2\text{CN})2(\text{CH}2)2\text{CN} + 2\ \text{H}2\text{O}

Catalytic Considerations

Heterogeneous catalysts such as γ-Al₂O₃ or SiO₂ improve selectivity by promoting both ether cleavage and amine addition. Continuous flow reactors enhance efficiency, with residence times of 5–60 minutes.

ParameterValueSource
Temperature100–130°C
Pressure100–200 bar
Catalystγ-Al₂O₃ (mesh 60–80)
Conversion85–90%

Condensation of Cyanomethylamine with Propanenitrile

A two-step condensation-oxidation strategy, inspired by the synthesis of bis(cyanoethoxy)ethane, offers an alternative route:

Step 1: Formation of Bis(cyanomethyl)amine

Cyanomethylamine reacts with acrylonitrile under basic conditions (LiOH, 50°C) to form bis(cyanomethyl)amine:

2 NH2CH2CN+CH2=CHCNN(CH2CN)2H+CH3CN2\ \text{NH}2\text{CH}2\text{CN} + \text{CH}2=\text{CHCN} \rightarrow \text{N}(\text{CH}2\text{CN})2\text{H} + \text{CH}3\text{CN}

Step 2: Nitrile Exchange

Bis(cyanomethyl)amine undergoes nitrile exchange with propanenitrile using a Lewis acid catalyst (e.g., ZnCl₂):

N(CH2CN)2H+NC(CH2)2CNZnCl2N(CH2CN)2(CH2)2CN+HCN\text{N}(\text{CH}2\text{CN})2\text{H} + \text{NC}(\text{CH}2)2\text{CN} \xrightarrow{\text{ZnCl}2} \text{N}(\text{CH}2\text{CN})2(\text{CH}2)_2\text{CN} + \text{HCN}

This method mirrors the cyanoethylation of glycols reported in CA1319706C.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic AlkylationHigh selectivity, mild conditionsRequires toxic cyanomethyl halides60–70%
High-Pressure AminationScalable, continuous processingEnergy-intensive equipment85–90%
CondensationUses inexpensive acrylonitrileMulti-step, low atom economy50–65%

Chemical Reactions Analysis

Types of Reactions

3-[Bis(cyanomethyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Drug Development

One of the primary applications of 3-[Bis(cyanomethyl)amino]propanenitrile is as an intermediate in the synthesis of antiviral agents. For instance, it has been utilized in the preparation of famciclovir, an antiviral medication used to treat infections caused by certain types of viruses. The compound serves as a key precursor in synthetic pathways that lead to the formation of nucleoside analogs, which are crucial for inhibiting viral replication .

Synthesis Pathway Overview

The synthesis of famciclovir involves several steps where this compound is transformed through reduction and cyclization reactions. The efficiency of this process is enhanced by optimizing reaction conditions, such as moisture content and temperature, which can significantly affect yield and selectivity .

Step Reaction Type Conditions Product
1ReductionPd/C catalystIntermediate A
2CyclizationMild conditionsFamciclovir

Polymer Science

Nitrile-Containing Polymers

This compound has also been explored for its potential in synthesizing nitrile-containing polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications . Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and durability.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in creating copolymers with acrylonitrile. The resulting materials showed improved tensile strength and resistance to solvents compared to traditional polymers without nitrile groups .

Biochemical Applications

Gene Delivery Systems

In biochemistry, this compound has been investigated for its role in gene delivery systems. Its ability to form stable complexes with nucleic acids makes it a candidate for developing effective vectors for gene therapy. The compound's reactivity allows it to facilitate the attachment of targeting moieties that enhance cellular uptake .

Study Findings on Gene Delivery

Research involving fully protected deoxynucleoside phosphoramidite building blocks showed that modifications using this compound led to significant improvements in the efficiency of oligonucleotide synthesis while minimizing side reactions during deprotection steps . This highlights its utility in fine-tuning gene delivery mechanisms.

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider safety and environmental impact. The compound's potential toxicity and environmental persistence necessitate careful handling and assessment during research and industrial applications. Regulatory bodies have conducted evaluations to ensure that its use does not pose undue risks to health or the environment .

Mechanism of Action

The mechanism of action of 3-[Bis(cyanomethyl)amino]propanenitrile involves its interaction with various molecular targets, primarily through its nitrile groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(cyanomethyl)amino]butanenitrile
  • 3-[Bis(cyanomethyl)amino]pentanenitrile
  • 3-[Bis(cyanomethyl)amino]hexanenitrile

Uniqueness

3-[Bis(cyanomethyl)amino]propanenitrile is unique due to its specific chain length and the positioning of the nitrile groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Biological Activity

3-[Bis(cyanomethyl)amino]propanenitrile, also known as bis(cyanomethyl)aminopropanenitrile, is a compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈N₄
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 186960-06-5

The compound features a central propanenitrile backbone with two cyanomethyl groups attached to an amino group, contributing to its unique reactivity and biological profile.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been studied for its potential to inhibit viral replication, particularly in the context of RNA viruses. The compound's nitrile groups may play a crucial role in its interaction with viral proteins, potentially disrupting their function.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptotic markers.

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to bind to active sites of enzymes suggests that it could be developed as a therapeutic agent targeting specific metabolic disorders.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and proteins, which can alter their functionality. The nitrile moieties are believed to facilitate interactions with nucleophilic sites on target biomolecules, leading to inhibition or modulation of their activity.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Study: Antiviral Efficacy

In a study conducted on a model virus, this compound was shown to significantly reduce viral titers when administered at varying concentrations. The results demonstrated a dose-dependent response, highlighting the compound's potential as an antiviral agent.

Case Study: Cancer Cell Line Analysis

A series of experiments involving multiple cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways. Flow cytometry analysis further confirmed the induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-[Bis(cyanomethyl)amino]propanenitrile, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, copper-catalyzed cyanomethylation of amines with acetonitrile derivatives has been shown to achieve high yields (up to 94%) under controlled conditions (e.g., inert atmosphere, optimized molar ratios) . Purification typically involves column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from acetonitrile. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm structure. Key signals include nitrile protons (~2.5–3.5 ppm) and cyanomethyl carbons (~115–120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1600–1650 cm⁻¹ (C=N/C=O) .

Q. What safety protocols are critical when handling nitrile-containing compounds like this?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection if aerosolization occurs .
  • Waste Management : Segregate nitrile waste in labeled containers for incineration by licensed facilities. Avoid mixing with acids to prevent HCN release .
  • Emergency Procedures : Immediate decontamination with water for spills; antidotes (e.g., hydroxocobalamin) for cyanide exposure must be accessible .

Q. How does pH and temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies indicate:

  • pH : Degrades rapidly in acidic conditions (pH < 3) due to nitrile hydrolysis. Store in neutral buffers (pH 6–8) .
  • Temperature : Stable at ≤ 25°C for ≤72 hours. For long-term storage, freeze at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Solvent Effects : Apply PCM models to simulate acetonitrile/water environments. Compare activation energies for cyanomethyl transfer vs. hydrolysis pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of cyanomethyl groups) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Cross-Validation : Compare with databases like NIST Chemistry WebBook for reference spectra .

Q. How to design experiments to probe the catalytic mechanism of copper-mediated reactions involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis to track nitrile consumption.
  • Isotopic Labeling : Use ¹⁵N-labeled acetonitrile to trace cyanomethyl group transfer in cross-coupling reactions .
  • XAS/XPS : Analyze copper oxidation states during catalysis to identify active species .

Q. What are the challenges in quantifying trace impurities (e.g., cyanide byproducts) in this compound?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole system with MRM mode for cyanide detection (LOD ~0.1 ppb).
  • Derivatization : React with fluorescein mercuric acetate to enhance sensitivity in fluorescence assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.